2-Bromo-5-(isopropylsulfonyl)pyridine

Medicinal Chemistry Drug Design Lipophilicity

Researchers synthesizing kinase inhibitors or CNS-targeted therapeutics often encounter inconsistent cross-coupling kinetics with chloro analogs and suboptimal LogP with methylsulfonyl variants. • 5.9-fold higher LogP (1.06) vs. methylsulfonyl analog - enhances passive membrane permeability essential for CNS drug-like property space. • C-Br bond dissociation energy (~68 kcal/mol vs. ~79 kcal/mol for C-Cl) enables faster oxidative addition in Suzuki-Miyaura cross-coupling, improving catalyst economy and library generation throughput. • 98% purity eliminates pre-assay purification, reducing false positives in cellular target engagement and high-content screening. • ~20% higher molar refractivity (55.0 cm³) supports enhanced van der Waals contacts in PROTAC ternary complex stabilization.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.137
CAS No. 1245648-96-7
Cat. No. B596943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(isopropylsulfonyl)pyridine
CAS1245648-96-7
Molecular FormulaC8H10BrNO2S
Molecular Weight264.137
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CN=C(C=C1)Br
InChIInChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3
InChIKeyMEABPHLOPKUYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(isopropylsulfonyl)pyridine Overview


2-Bromo-5-(isopropylsulfonyl)pyridine (CAS 1245648-96-7) is a heterocyclic pyridine derivative characterized by a bromine atom at the 2-position and an isopropylsulfonyl group at the 5-position, with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is employed as a bifunctional building block in organic synthesis, wherein the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and the sulfonyl group provides electron-withdrawing character and potential pharmacophoric properties . The compound is available from commercial suppliers at purities typically ranging from 95% to 98% .

2-Bromo-5-(isopropylsulfonyl)pyridine Substitution Risks


Substitution of 2-bromo-5-(isopropylsulfonyl)pyridine with closely related analogs—such as regioisomers (e.g., 3-bromo-5-(isopropylsulfonyl)pyridine or 5-bromo-2-(isopropylsulfonyl)pyridine), heteroatom variants (e.g., 2-chloro-5-(isopropylsulfonyl)pyridine), or alkyl chain congeners (e.g., 2-bromo-5-(methylsulfonyl)pyridine)—is not trivial due to quantifiable differences in electronic properties, steric profiles, and reactivity that directly impact synthetic efficiency, selectivity, and downstream biological activity . These differences manifest in divergent physicochemical descriptors (LogP, PSA, density), altered cross-coupling kinetics, and distinct pharmacophoric interactions, underscoring the necessity for exact specification in procurement and research workflows.

2-Bromo-5-(isopropylsulfonyl)pyridine Property Comparisons


Lipophilicity: Isopropylsulfonyl vs. Methylsulfonyl

The calculated octanol-water partition coefficient (ACD/LogP) for 2-bromo-5-(isopropylsulfonyl)pyridine is 1.06 . In contrast, the analogous methylsulfonyl derivative, 2-bromo-5-(methylsulfonyl)pyridine, exhibits a markedly lower ACD/LogP of 0.18 . This 5.9-fold increase in lipophilicity (1.06 vs. 0.18) for the isopropylsulfonyl compound predicts substantially enhanced passive membrane permeability and altered tissue distribution profiles when the scaffold is incorporated into bioactive molecules.

Medicinal Chemistry Drug Design Lipophilicity

Density Variation with Regioisomer

2-Bromo-5-(isopropylsulfonyl)pyridine has a predicted density of 1.5±0.1 g/cm³ . Its regioisomer, 5-bromo-2-(isopropylsulfonyl)pyridine, exhibits a slightly higher predicted density of 1.517±0.06 g/cm³ . This ~1% difference in density, while small, reflects distinct intermolecular packing arrangements dictated by the relative orientation of the bromine and sulfonyl substituents on the pyridine ring.

Material Science Crystallography Formulation

Bromine vs. Chlorine Reactivity in Cross-Coupling

2-Bromo-5-(isopropylsulfonyl)pyridine (MW 264.14 g/mol) contains a bromine atom, which is more readily activated in palladium-catalyzed cross-coupling reactions compared to the chlorine atom in 2-chloro-5-(isopropylsulfonyl)pyridine (MW 219.69 g/mol) . The higher atomic mass and polarizability of bromine (C-Br bond dissociation energy ~68 kcal/mol) relative to chlorine (C-Cl bond dissociation energy ~79 kcal/mol) [1] translates to faster oxidative addition kinetics under standard Suzuki-Miyaura conditions, enabling higher yields and broader substrate scope at lower catalyst loadings.

Organic Synthesis Catalysis Reactivity

Purity: Isopropylsulfonyl vs. Methylsulfonyl

2-Bromo-5-(isopropylsulfonyl)pyridine is commercially available at purities of 98% , whereas the methylsulfonyl analog, 2-bromo-5-(methylsulfonyl)pyridine, is typically supplied at 95% purity . This 3% absolute difference in purity, while numerically small, can significantly impact the outcome of sensitive reactions—particularly in medicinal chemistry where impurities at the 2–5% level can confound biological assay results or lead to off-target effects.

Procurement Quality Control Reproducibility

TPSA Variation with Regioisomer

2-Bromo-5-(isopropylsulfonyl)pyridine has a topological polar surface area (TPSA) of 55.4 Ų [1]. Its 3-bromo regioisomer, 3-bromo-5-(isopropylsulfonyl)pyridine, shares the same molecular formula and weight but is predicted to exhibit a slightly different TPSA of approximately 55 Ų due to altered electronic distribution and steric accessibility of the nitrogen and sulfonyl oxygen atoms . The subtle TPSA variation, while not drastically altering CNS MPO scores, may influence compound classification in high-throughput screening filters and impact passive absorption profiles.

Medicinal Chemistry ADME Drug-likeness

Molecular Refractivity: Isopropylsulfonyl vs. Methylsulfonyl

The molar refractivity of 2-bromo-5-(isopropylsulfonyl)pyridine is 55.0±0.4 cm³ . In contrast, 2-bromo-5-(methylsulfonyl)pyridine exhibits a significantly lower molar refractivity of 45.7±0.4 cm³ . This ~20% increase in molar refractivity for the isopropylsulfonyl derivative reflects its larger electron cloud and greater polarizability, which can translate to enhanced van der Waals interactions with hydrophobic protein pockets and improved ligand binding affinity.

Medicinal Chemistry Binding Affinity Molecular Interactions

2-Bromo-5-(isopropylsulfonyl)pyridine Applications


CNS-Penetrant Kinase Inhibitors

Given the 5.9-fold higher LogP (1.06) relative to its methylsulfonyl analog, 2-bromo-5-(isopropylsulfonyl)pyridine is preferentially selected for the synthesis of kinase inhibitors or other CNS-targeted therapeutics where increased passive membrane permeability is essential . The isopropylsulfonyl group provides a favorable balance of lipophilicity and polar surface area (55.4 Ų), aligning with CNS drug-like property space and potentially improving brain-to-plasma ratios compared to less lipophilic sulfonylpyridine building blocks.

Suzuki-Miyaura Cross-Coupling Efficiency

The presence of a bromine atom at the 2-position enables rapid oxidative addition in palladium-catalyzed cross-coupling reactions, offering a kinetic advantage over the corresponding chloro analog (C-Br bond dissociation energy ~68 kcal/mol vs. C-Cl ~79 kcal/mol) [1]. This makes 2-bromo-5-(isopropylsulfonyl)pyridine the preferred electrophilic partner for parallel synthesis and high-throughput library generation, where reaction speed, conversion rate, and catalyst economy are paramount.

PROTACs & Molecular Glues for Hydrophobic Targets

The ~20% higher molar refractivity (55.0 cm³ vs. 45.7 cm³) of the isopropylsulfonyl group compared to the methylsulfonyl group correlates with increased polarizability and enhanced potential for van der Waals interactions with hydrophobic protein surfaces . This property is particularly valuable in the design of PROTACs or molecular glues where the sulfonyl moiety may serve as a linker attachment point or a binding element, with the isopropyl group providing additional hydrophobic contacts to stabilize ternary complex formation.

High-Purity Input for Biological Assays

With commercial availability at 98% purity (compared to 95% for the methylsulfonyl analog), 2-bromo-5-(isopropylsulfonyl)pyridine is better suited for direct use in sensitive biological assays—such as cellular target engagement, enzyme inhibition, or high-content screening—where trace impurities could confound results or trigger false positives . Procurement of the higher-purity isopropylsulfonyl building block reduces the need for pre-assay purification and enhances inter-experimental reproducibility.

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